molecular formula C25H21BrN2O2 B11538471 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide

Cat. No.: B11538471
M. Wt: 461.3 g/mol
InChI Key: WKLOFJUOJYCTDG-JVWAILMASA-N
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Description

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE is a complex organic compound that features a bromonaphthalene moiety linked to a butanehydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the bromonaphthalene derivative. One common method involves the bromination of naphthalene to produce 1-bromonaphthalene, which is then reacted with an appropriate alcohol to form the bromonaphthalen-2-yloxy intermediate . This intermediate is then coupled with butanehydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can interact with biological macromolecules, potentially inhibiting or modulating their functions. The hydrazide group may also play a role in binding to enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-BROMONAPHTHALEN-2-YL)OXY]-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]BUTANEHYDRAZIDE is unique due to its combination of bromonaphthalene and butanehydrazide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-naphthalen-2-ylmethylideneamino]butanamide

InChI

InChI=1S/C25H21BrN2O2/c1-2-22(30-23-14-13-19-8-5-6-10-21(19)24(23)26)25(29)28-27-16-17-11-12-18-7-3-4-9-20(18)15-17/h3-16,22H,2H2,1H3,(H,28,29)/b27-16+

InChI Key

WKLOFJUOJYCTDG-JVWAILMASA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)OC3=C(C4=CC=CC=C4C=C3)Br

Canonical SMILES

CCC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)OC3=C(C4=CC=CC=C4C=C3)Br

Origin of Product

United States

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